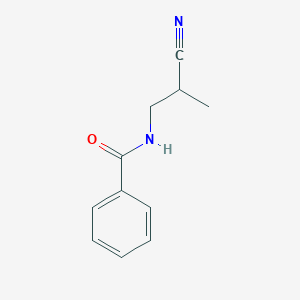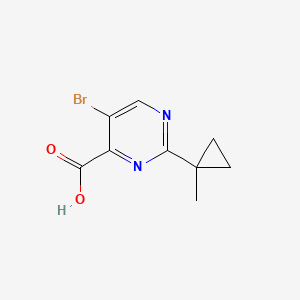
Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the use of microwave irradiation of 2-halobenzonitriles and methyl thioglycolate .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It forms the core structure of many biologically active compounds and is often used as a building block in organic synthesis .Chemical Reactions Analysis
Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Aplicaciones Científicas De Investigación
Synthesis and Library Generation
The compound Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate is part of a larger family of compounds, including methyl sulfone-substituted benzo[b]thiophenes. These compounds have been synthesized using palladium-catalyzed substitution methods and are considered to be of medicinal interest due to their drug-like properties. Key intermediates in their synthesis, like methyl sulfone-containing 3-iodobenzo[b]thiophenes, are prepared by iodocyclization and oxidation from alkynes, demonstrating the compound's role in facilitating diverse chemical libraries for potential pharmaceutical applications (Cho, Neuenswander, & Larock, 2010).
Photoinduced Sulfonylation
A novel approach involving photoinduced sulfonylation using methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation has been developed. This process, efficient under mild conditions, uses a catalytic amount of sodium methylsulfinate as an initiator. The production of methylsulfonyl-containing compounds, such as Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate, in this method, highlights its potential in innovative photochemical synthesis techniques (Gong, Wang, Ye, & Wu, 2019).
Organic Synthesis and Chemical Modification
The compound has been used in the preparation of various organic molecules, demonstrating its versatility in chemical synthesis. For example, it's been involved in reactions to create substituted benzo[b]thiophene and naphthothiophene, showcasing its utility in generating new heterocyclic systems. Such applications are indicative of the compound's value in organic chemistry for synthesizing diverse molecules with potential applications in material science and drug development (Mukherjee, Kamila, & De, 2003).
Crystallographic Studies
Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate's crystal structure has been studied, providing insights into its molecular configuration. Such studies are crucial for understanding the physical and chemical properties of the compound, which can be pivotal in its application in material sciences and pharmaceuticals (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Propiedades
IUPAC Name |
methyl 2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-20-14(17)11-6-7-21-13(11)15-12(16)9-4-3-5-10(8-9)22(2,18)19/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHLMCFHHPBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)



![6-Methyl-4,7-diazaspiro[2.5]octan-8-one;hydrochloride](/img/structure/B2895973.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895978.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2895981.png)
![N-[(4-Thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2895983.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2895984.png)

![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)
![4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2895989.png)